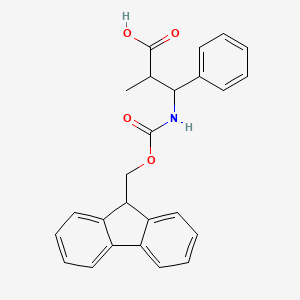

(R)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid

Description

The compound “(R)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid” is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features an Fmoc group—a widely used protecting group in solid-phase peptide synthesis (SPPS)—attached to the amino group of a non-proteinogenic amino acid backbone. The R-configuration at the chiral center, a methyl group at the β-carbon (C2), and a phenyl substituent at the γ-carbon (C3) distinguish it from canonical amino acids. This compound serves as a critical building block in peptide engineering, enabling the incorporation of sterically hindered, aromatic side chains into synthetic peptides while maintaining compatibility with Fmoc-based SPPS protocols .

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(24(27)28)23(17-9-3-2-4-10-17)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNFOFCQKNOUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(R)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, often referred to as a fluorene derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

- Molecular Formula : C₂₁H₁₉NO₄

- Molecular Weight : 353.39 g/mol

- CAS Number : 51885235

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorene derivatives. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of several fluorene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of electron-withdrawing groups significantly enhanced the antibacterial activity. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 16 | 16 |

| Escherichia coli | 32 | 32 |

2. Anticancer Activity

Fluorene derivatives are being explored for their potential as anticancer agents. The mechanism often involves the inhibition of topoisomerases, which are crucial for DNA replication.

Research Findings

A series of studies have shown that certain fluorene derivatives exhibit significant antiproliferative activity in various cancer cell lines. For instance, compounds with linear alkyl substituents demonstrated enhanced activity compared to those with branched chains .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Fluorene Derivative A |

| HeLa (Cervical Cancer) | 15 | Fluorene Derivative B |

3. Modulation of Ion Channels

The compound has also been investigated for its effects on ion channels, particularly voltage-gated sodium channels (Nav). These channels play a critical role in neuronal excitability and are targets for various neurological disorders.

Study Insights

In vitro studies showed that the compound can modulate the Nav1.6 channel, enhancing its activity under certain conditions. This modulation is significant for developing treatments for conditions like epilepsy and neuropathic pain .

The biological activities of (R)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid can be attributed to its ability to interact with various biological targets:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

- Anticancer Mechanism : Inhibition of topoisomerase enzymes leading to DNA damage in cancer cells.

- Ion Channel Modulation : Alteration of channel gating properties affecting neuronal signaling.

Comparaison Avec Des Composés Similaires

Key Insights :

- The R-configuration in the target compound may confer distinct conformational preferences in peptides compared to S-isomers, influencing binding to hydrophobic pockets in proteins .

- Fluorinated analogs (e.g., 3,5-difluorophenyl) exhibit increased lipophilicity and resistance to oxidative metabolism, making them preferable in medicinal chemistry .

Substituent Variations

Table 1: Substituent Impact on Physicochemical Properties

Notes:

Stability and Reactivity

- N-Methylation (e.g., (R)-2-((Fmoc)(methyl)amino)-3-phenylpropanoic acid): Reduces hydrogen-bonding capacity, enhancing membrane permeability in peptidomimetics .

- Allyloxycarbonyl (Alloc) Protection (e.g., ): Allows orthogonal deprotection under mild conditions (Pd catalysis), enabling sequential SPPS strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.